

Application of Bromoxyleneol Blue in Photometric Determination: Principles and Protocols

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Compound of Interest

Compound Name: *Bromoxyleneol blue*

Cat. No.: *B1330838*

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Introduction

Bromoxyleneol blue (BXB), a member of the sulfonphthalein family of dyes, serves as a versatile pH indicator and a valuable reagent in photometric and spectrophotometric analysis. Its utility in quantitative analysis primarily stems from its ability to form stable, colored complexes with various organic compounds, particularly those containing basic nitrogen atoms or acidic functionalities. This property allows for the sensitive and accurate determination of a wide range of analytes, including pharmaceuticals and surfactants. This document provides a detailed overview of the principles, applications, and experimental protocols for the use of **Bromoxyleneol blue** and related sulfonephthalein dyes in photometric determination.

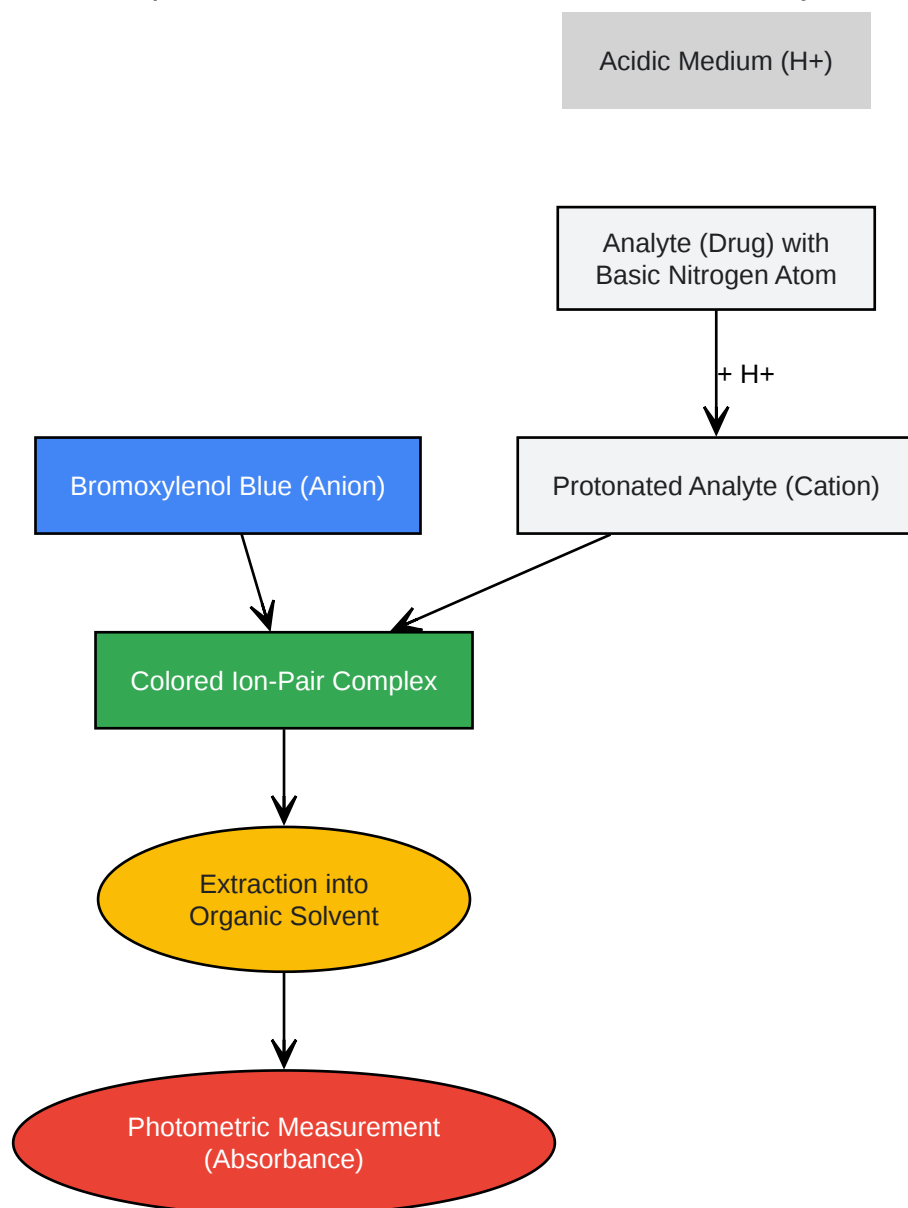
Principle of Photometric Determination

The most common application of **Bromoxyleneol blue** and similar dyes in photometric analysis is based on the principle of ion-pair complex formation. In an acidic medium, basic compounds (like many amine-containing drugs) can be protonated to form cations. **Bromoxyleneol blue**, an anionic dye, can then react with these cations to form an electrically neutral, colored ion-pair complex. This complex is typically extractable into an immiscible organic solvent, such as chloroform, leading to a colored organic phase. The intensity of the color, which is directly

proportional to the concentration of the analyte, is then measured using a spectrophotometer at a specific wavelength.

Alternatively, for some applications, the formation of a turbid suspension of the ion-pair complex can be measured turbidimetrically.^[1]

Principle of Ion-Pair Formation for Photometric Analysis



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Caption: Ion-pair formation between a protonated analyte and **Bromoxyleneol blue**.

Applications

Bromoxyleneol blue and its analogs are employed in the quantitative analysis of a variety of substances:

- **Pharmaceuticals:** A primary application is the determination of drugs containing primary, secondary, or tertiary amino groups in their pure form and in pharmaceutical formulations.[2] Examples include antihistamines, antibiotics, and cardiovascular drugs.[1][3]
- **Surfactants:** Cationic surfactants can be quantified through the formation of ion-pair complexes with anionic dyes like **Bromoxyleneol blue**.
- **Carboxylic Acids:** It is also utilized for the photometric determination of carboxylic acid impurities in organic liquids and polymers.

Data Summary

The following tables summarize the quantitative data for the spectrophotometric determination of various drugs using Bromophenol Blue (BPB) and Bromothymol Blue (BTB), which are structurally and functionally similar to **Bromoxyleneol blue**.

Table 1: Spectrophotometric Determination of Drugs using Bromophenol Blue (BPB)

Analyte	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$)	Limit of Detection (LOD) ($\mu\text{g/mL}$)	Reference
Mebrophenhydramine HCl	420	2-12	1.98×10^4	0.10	[1]
Azithromycin	595	0-50	1.369×10^4	0.10	[3][4]
Sparfloxacin	620	10-80	3.774×10^3	0.21	[3][4]
Cephalexin Monohydrate	600	10-170	2.620×10^2	1.69	[3][4]
Metoprolol Tartrate	Not Specified	9.56-15.02	Not Specified	0.81	[5]
Naproxen	432	1-110	9.756×10^3	0.292	[6]

Table 2: Spectrophotometric Determination of Drugs using Bromothymol Blue (BTB)

Analyte	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$)	Limit of Detection (LOD) ($\mu\text{g/mL}$)	Reference
Itopride	411	3.0-30	Not Specified	Not Specified	[2] [7]
Midodrine	410	1.0-20	Not Specified	Not Specified	[2] [7]
Diclofenac	413	1.5-40	Not Specified	Not Specified	[2] [7]
Mesalamine	412	1.2-12	Not Specified	Not Specified	[2] [7]
Sumatriptan	414	0.5-15	Not Specified	Not Specified	[2] [7]
Ciprofloxacin	420	Not Specified	Not Specified	0.084	[8]
Levofloxacin	415	Not Specified	Not Specified	0.101	[8]
Ofloxacin	418	Not Specified	Not Specified	0.105	[8]
Sparfloxacin	385	2-12	Not Specified	Not Specified	[9]
Metoprolol Tartrate	402	16-24	Not Specified	1.90	[10]
Atorvastatin	Not Specified	15.48-154.80	Not Specified	4.85	
6-Aminopenicillanic Acid	616	0.4-20	3.27×10^3	Not Specified	[11]

Experimental Protocols

The following are detailed protocols for the spectrophotometric determination of pharmaceuticals using Bromophenol Blue and Bromothymol Blue, serving as representative examples of the application of sulfonephthalein dyes.

Protocol 1: Spectrophotometric Determination of Mebrophenhydramine Hydrochloride (MPH) using Bromophenol Blue

This protocol is based on the formation of an ion-association complex between MPH and Bromophenol Blue, followed by extraction and spectrophotometric measurement.^[1]

1. Reagent Preparation:

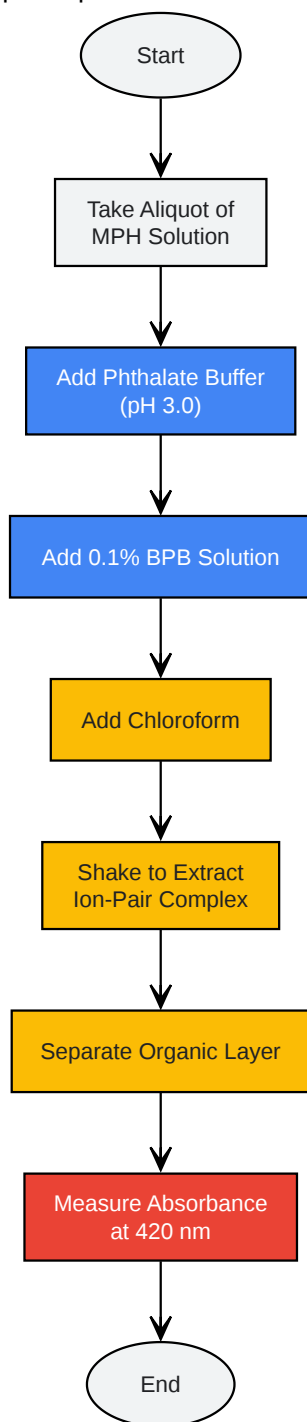
- Standard MPH Solution (20 µg/mL): Accurately weigh 100 mg of pure MPH and dissolve in 100 mL of distilled water to get a 1 mg/mL stock solution. Dilute this stock solution stepwise to obtain a working standard of 20 µg/mL.
- Bromophenol Blue (BPB) Reagent (0.1%): Prepare a 0.5% aqueous solution of BPB and filter. Dilute this solution to obtain a 0.1% working reagent.^[1]
- Phthalate Buffer (pH 3.0): Prepare according to standard laboratory procedures.
- Chloroform: Spectroscopic grade.

2. Sample Preparation (Tablets):

- Weigh and finely powder 20 tablets.
- Transfer a portion of the powder equivalent to 100 mg of MPH into a 100 mL volumetric flask.
- Add 60 mL of distilled water and shake thoroughly for 20 minutes.
- Make up the volume to 100 mL with distilled water, mix well, and filter using a quantitative filter paper.
- Dilute the filtrate stepwise to obtain a final concentration of 20 µg/mL of MPH.^[1]

3. Experimental Workflow:

Workflow for Spectrophotometric Determination of MPH

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